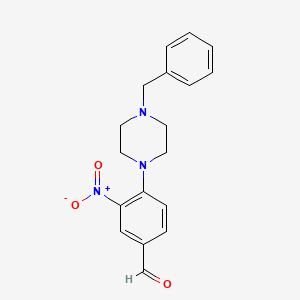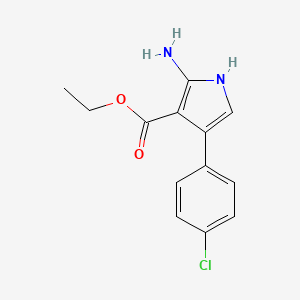![molecular formula C11H14BrNO4S B1333111 Ácido 2-{[(4-bromofenil)sulfonil]amino}-3-metilbutanoico CAS No. 250714-81-9](/img/structure/B1333111.png)
Ácido 2-{[(4-bromofenil)sulfonil]amino}-3-metilbutanoico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
2-{[(4-Bromophenyl)sulfonyl]amino}-3-methylbutanoic acid has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
It is often used in proteomics research , which suggests that it may interact with proteins or other biomolecules in the cell.
Mode of Action
It is known to be used in the suzuki–miyaura coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may interact with its targets by forming new carbon-carbon bonds.
Biochemical Pathways
The compound 2-{[(4-Bromophenyl)sulfonyl]amino}-3-methylbutanoic acid is involved in the Suzuki–Miyaura coupling reaction . This reaction is a key step in many biochemical pathways, particularly those involving the synthesis of complex organic molecules . The downstream effects of this reaction can vary widely depending on the specific pathway and the other molecules involved.
Result of Action
Given its role in the suzuki–miyaura coupling reaction , it can be inferred that the compound likely contributes to the formation of new carbon-carbon bonds, which can lead to the synthesis of new organic molecules.
Action Environment
Like many chemical reactions, the suzuki–miyaura coupling reaction in which this compound is involved is likely to be influenced by factors such as temperature, pH, and the presence of a catalyst.
Métodos De Preparación
The synthesis of 2-{[(4-Bromophenyl)sulfonyl]amino}-3-methylbutanoic acid involves several steps. One common method includes the reaction of 4-bromobenzenesulfonyl chloride with 3-methylbutanoic acid in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions . Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities .
Análisis De Reacciones Químicas
2-{[(4-Bromophenyl)sulfonyl]amino}-3-methylbutanoic acid undergoes various chemical reactions, including:
Comparación Con Compuestos Similares
2-{[(4-Bromophenyl)sulfonyl]amino}-3-methylbutanoic acid can be compared with other sulfonamide derivatives such as:
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine: This compound also contains a sulfonyl group and exhibits similar antimicrobial properties.
2-{4-[(4-Bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one:
The uniqueness of 2-{[(4-Bromophenyl)sulfonyl]amino}-3-methylbutanoic acid lies in its specific structural configuration, which imparts distinct chemical reactivity and biological activity .
Propiedades
IUPAC Name |
2-[(4-bromophenyl)sulfonylamino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO4S/c1-7(2)10(11(14)15)13-18(16,17)9-5-3-8(12)4-6-9/h3-7,10,13H,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOVDTSLIWUYRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101300583 |
Source


|
| Record name | N-[(4-Bromophenyl)sulfonyl]valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101300583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
250714-81-9 |
Source


|
| Record name | N-[(4-Bromophenyl)sulfonyl]valine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=250714-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(4-Bromophenyl)sulfonyl]valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101300583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(Furan-2-ylmethyl)-amino]-methyl}-phenol](/img/structure/B1333033.png)





![Methyl 4'-nitro[1,1'-biphenyl]-4-carboxylate](/img/structure/B1333050.png)





![3-Imidazo[2,1-b][1,3]benzothiazol-2-ylaniline](/img/structure/B1333060.png)
